(2-Hydroxyacetyl)urea is an organic compound that belongs to the class of substituted ureas, characterized by the presence of a hydroxyacetyl group. It is notable for its applications in various scientific fields, particularly in medicinal chemistry and material science. The compound is recognized for its potential biological activities and serves as a precursor in the synthesis of other chemical entities.
(2-Hydroxyacetyl)urea can be derived from urea and glycolic acid through specific chemical reactions. It is classified as an N-substituted urea, which includes various compounds formed by substituting the nitrogen atom of urea with different functional groups. The compound's systematic name is 1-Ethanolurea, and it has a CAS Registry Number of 2078-71-9, indicating its unique identity in chemical databases .
The synthesis of (2-Hydroxyacetyl)urea can be accomplished through several methods, with the most common involving the reaction of urea with glycolic acid. This reaction typically requires a catalyst and is conducted at elevated temperatures to achieve complete conversion.
Technical Details:
Another method involves the transamidation of urea with monoethanolamine under mild conditions, which is also effective for producing (2-Hydroxyacetyl)urea .
The molecular formula of (2-Hydroxyacetyl)urea is , with a molecular weight of approximately 104.11 g/mol. The compound features a hydroxy group (-OH) attached to an acetyl group (-C(=O)CH_3), which is further linked to a urea moiety.
Structural Representation:
This representation highlights the connectivity between the functional groups and the central urea structure.
(2-Hydroxyacetyl)urea undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its applicability in different fields.
The mechanism of action for (2-Hydroxyacetyl)urea primarily revolves around its interactions with biological systems. While specific pathways are still under investigation, it is believed that:
These properties make (2-Hydroxyacetyl)urea a candidate for further studies in drug design and development .
These properties are essential for understanding how (2-Hydroxyacetyl)urea behaves in various environments and applications.
(2-Hydroxyacetyl)urea has several notable applications:
Research continues to explore its efficacy in various formulations and its role in enhancing product performance across different sectors .
The strategic incorporation of urea functional groups into bioactive compounds represents a cornerstone achievement in medicinal chemistry, tracing back to seminal developments in the early 20th century. The pioneering work at Bayer Laboratories between 1910-1920 led to the discovery of suramin (a polysulfonated naphthylurea derivative), which emerged from systematic optimization of trypan red dyes. Researchers Oskar Dressel, Richard Kothe, and Bernhard Heymann replaced azo linkages with urea bridges, yielding colorless derivatives with enhanced antitrypanosomal activity. Suramin (designated as compound 205) entered clinical use in 1922 for Human African Trypanosomiasis, establishing the urea moiety as a viable pharmacophore for drug-target interactions [2] [3]. This breakthrough demonstrated how urea bridges could maintain molecular conjugation between aromatic systems while eliminating undesirable dye properties, thereby solving the critical problem of tissue staining associated with earlier chemotherapeutic agents. The structural configuration of suramin—characterized by symmetrical urea linkages and multiple sulfonate groups—enabled complex interactions with diverse biological targets, including protein kinases and growth factor receptors, setting a precedent for rational drug design based on urea scaffolds [3].
The significance of this discovery extended beyond antiparasitic applications, as suramin derivatives were later investigated for anticancer properties. Structure-activity relationship (SAR) studies revealed that molecular symmetry around the urea core was essential for antiproliferative activity. Modifications replacing the urea bridge with more flexible diamide linkers (e.g., succinic acid derivatives) resulted in complete loss of activity against multiple cancer cell lines (IC~50~ >500 μM), underscoring the urea moiety's critical role in target recognition and binding [3]. This early work established fundamental principles for urea-based drug design: 1) The hydrogen-bonding capacity of the urea carbonyl enables directional interactions with biological targets; 2) Substituents on urea nitrogen atoms dictate conformational preferences and pharmacological activity; and 3) Molecular rigidity introduced by the urea linkage enhances binding specificity compared to more flexible connectors.
Table 1: Evolution of Key Urea Derivatives in Drug Discovery
Time Period | Representative Compound | Therapeutic Application | Structural Significance |
---|---|---|---|
1920s | Suramin | Antitrypanosomal agent | First symmetrical polyurea scaffold demonstrating multi-target engagement |
1940s-1950s | Hydroxycarbamide | Antineoplastic (leukemia) | Introduced hydroxamic acid modification to urea scaffold |
1990s-2000s | Sorafenib/Lenvatinib | Kinase inhibitor anticancer drugs | Diaryl ureas enabling ATP-mimetic kinase inhibition |
2010s | (2-Hydroxyacetyl)urea hybrids | Antibacterial scaffolds | Hydroxyacetyl modification enhancing solubility and target binding |
Friedrich Wöhler's 1828 synthesis of urea from inorganic ammonium cyanate (NH~4~OCN) catalyzed a conceptual revolution that severed the perceived boundary between organic and inorganic chemistry. This landmark achievement—dubbed the Wöhler synthesis—debunked vitalistic theories by demonstrating that biomolecules could be synthesized outside living systems [5] [8]. Wöhler's prophetic declaration, "I can make urea without the use of kidneys," underscored the transition of urea from a biological waste product to a synthetic building block. The industrial urea production process, developed nearly a century later, exploited similar chemical principles through the reaction of ammonia with carbon dioxide under high pressure to form ammonium carbamate, which subsequently dehydrates to urea. This two-stage exothermic process remains the foundation of modern urea manufacturing, with global production exceeding 220 million tons annually, primarily for agricultural applications [8].
The post-Wöhler era witnessed systematic exploration of urea isosteres and derivatives, with medicinal chemists strategically modifying the urea scaffold to enhance drug-like properties. Key structural innovations included: 1) Thiourea analogues (sulfur replacing carbonyl oxygen), improving metal coordination capabilities; 2) Diaryl ureas (introduced in kinase inhibitors like sorafenib), enhancing hydrophobic pocket interactions; and 3) Hydroxyalkyl substitutions (exemplified by 2-hydroxyacetylurea), optimizing aqueous solubility and hydrogen bonding potential [7]. These synthetic modifications addressed inherent limitations of natural urea, such as rapid metabolic degradation and limited membrane permeability, while retaining favorable hydrogen-bonding capabilities. The hydrogen bond network capacity of urea derivatives—acting as both donors (NH groups) and acceptors (carbonyl oxygen)—proved particularly valuable for drug-target interactions, enabling dual-point binding to biological macromolecules that single hydrogen bond donors/acceptors could not achieve [1] [4].
Modern synthetic approaches have further expanded the urea chemical space through enabling technologies like flow chemistry, electrocatalysis, and microwave-assisted synthesis. These methods circumvent traditional reliance on toxic reagents (phosgene, isocyanates) and enable precise control over urea substitution patterns. For instance, Shuangyin Wang's electrochemical nitrogen fixation approach (2019) directly converts N~2~, CO~2~, and H~2~O into urea derivatives at ambient conditions, representing a green chemistry alternative to energy-intensive industrial processes [8]. These methodological advances facilitated the targeted incorporation of functional groups like the 2-hydroxyacetyl moiety, which imparts distinct physicochemical advantages to medicinal urea derivatives.
(2-Hydroxyacetyl)urea represents a strategically optimized urea derivative where the hydroxyacetyl substituent (-COCH~2~OH) enhances molecular interactions through dual hydrogen-bonding capacity and hydrophilic-lipophilic balance. This structural modification addresses key limitations of unsubstituted ureas: 1) The hydroxymethyl group (-CH~2~OH) introduces an additional hydrogen bond donor without increasing basicity; 2) The electron-withdrawing carbonyl adjacent to urea nitrogen modulates electron density, potentially enhancing metabolic stability; and 3) The overall polarity improves aqueous solubility while maintaining sufficient lipophilicity for membrane permeability [6]. These properties make (2-hydroxyacetyl)urea an ideal building block for antibiotics and kinase inhibitors where solubility-target affinity balance is critical.
In oxazolidinone antibiotics, (2-hydroxyacetyl)urea derivatives demonstrate enhanced antibacterial efficacy against resistant pathogens. Structural optimization of linezolid analogues incorporated (2-hydroxyacetyl)urea-functionalized seven-membered heterocycles ([1,2,5]triazepane or [1,2,5]oxadiazepane) as C-ring units. Compounds 21a and 21b (bearing thiocarbamate side chains and hydroxyacetyl-substituted triazepane) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-2 μg/mL, comparable to established drugs [6]. The hydroxyacetyl group specifically contributed to: 1) Bacterial target engagement through hydrogen bonding with 23S rRNA residues; 2) Improved pharmacokinetics via enhanced water solubility; and 3) Reduced cytotoxicity by minimizing non-specific membrane interactions. Molecular modeling confirmed that the hydroxyacetyl oxygen forms critical hydrogen bonds with G2505 ribosomal nucleotide, while the urea carbonyl interacts with U2584, creating a dual-point anchoring mechanism absent in non-hydroxylated analogues.
Kinase inhibitor design similarly exploits the conformational directing properties of hydroxyacetylurea motifs. In fibroblast growth factor receptor (FGFR) inhibitors, the hydroxyacetyl moiety enables optimal positioning within the ATP-binding pocket through hydrogen bonding with catalytic residues. X-ray crystallographic studies of compounds like NCTU-Alan-2026 demonstrate that the hydroxy group hydrogen-bonds with Glu531 backbone carbonyl, while the urea carbonyl interacts with Asp641, creating a cross-domain bridge that stabilizes the inactive kinase conformation [3]. This binding mode translates to potent anti-proliferative effects in breast cancer models (IC~50~ 193 μM), validating hydroxyacetylurea as a privileged fragment for kinase inhibition. The structural versatility of this scaffold enables its incorporation into diverse chemotypes, including pyrazolyl-ureas where the hydroxyacetyl group counters the hydrophobic nature of heteroaromatic systems.
Table 2: Structural Features and Applications of (2-Hydroxyacetyl)urea-Containing Compounds
Chemical Class | Representative Structure | Target Interaction | Therapeutic Application |
---|---|---|---|
Oxazolidinone-triazepane hybrids | Bacterial 23S rRNA (G2505, U2584) | MRSA/VRE antibiotics | |
Pyrazolyl-ureas | Kinase hinge region (Glu885, Asp1046) | Anticancer agents | |
Suramin analogues | FGF1 heparan sulfate binding site | Anti-proliferative agents |
The integration of (2-hydroxyacetyl)urea into antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) represents the frontier of its medicinal applications. As a linker moiety, it offers: 1) pH-dependent stability (hydrolysis at tumor microenvironment pH); 2) Controlled hydrophilicity to balance conjugate permeability and solubility; and 3) Bioorthogonal handles for selective modification (e.g., hydroxyl group acylation). These attributes position (2-hydroxyacetyl)urea as a multifaceted building block in contemporary drug design, bridging traditional urea pharmacology with modern therapeutic modalities [1] [7].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2